7,8-dihydroxy-3-propyl-4,6,7,8-tetrahydro-3H-isochromene-1,5-dione
Overview
Description
7,8-dihydroxy-3-propyl-4,6,7,8-tetrahydro-3H-isochromene-1,5-dione is a natural product found in Farrowia with data available.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : This compound has been synthesized through various methods, including reactions involving carboxylic acids and oxidation processes. For instance, Suzuki et al. (2001) detailed the synthesis of similar compounds using carboxylic acids and lead tetraacetate oxidation (Suzuki, Tanemura, Okada, Awaji, Shimizu, & Horaguchi, 2001).
Anticancer Properties : Some studies have investigated the anticancer properties of related compounds. Thi et al. (2015) synthesized benzo[g]isochromene-5,10-diones and found them to exhibit cytotoxic activity against various cancer cell lines (Thi, Vu Thi, Phuong, Nguyen, The Pham, Duc Vu, Depetter, Van Nguyen, & D’hooghe, 2015).
Natural Product Synthesis : Mondal et al. (2003) reported a method for synthesizing a compound similar to 7,8-dihydroxy-3-propyl-4,6,7,8-tetrahydro-3H-isochromene-1,5-dione, emphasizing the importance of such compounds in mimicking natural products (Mondal, Nogami, Asao, & Yamamoto, 2003).
Pharmacological Applications : The compound and its derivatives have potential pharmacological applications. For example, studies on similar compounds have shown antifungal and antimicrobial activities, as reported by Wang et al. (2012) in their study on polyketides (Wang, Bao, Yang, Guo, Yang, Ren, Zhang, Dai, Guo, & Liu, 2012).
Photochemical Properties : Research by Hobel and Margaretha (1990) on similar compounds highlights the potential photochemical applications, examining the conversion of these compounds in different conditions (Hobel & Margaretha, 1990).
Antiviral Activity : Zhang et al. (2016) discovered compounds with structures similar to this compound that exhibit antiviral properties, particularly against influenza A virus (Zhang, Huang, Li, Wei, Fang, Xie, Lin, Wu, & He, 2016).
Properties
Molecular Formula |
C12H16O5 |
---|---|
Molecular Weight |
240.25 g/mol |
IUPAC Name |
7,8-dihydroxy-3-propyl-4,6,7,8-tetrahydro-3H-isochromene-1,5-dione |
InChI |
InChI=1S/C12H16O5/c1-2-3-6-4-7-8(13)5-9(14)11(15)10(7)12(16)17-6/h6,9,11,14-15H,2-5H2,1H3 |
InChI Key |
UJTPZWKMPAKALM-UHFFFAOYSA-N |
SMILES |
CCCC1CC2=C(C(C(CC2=O)O)O)C(=O)O1 |
Canonical SMILES |
CCCC1CC2=C(C(C(CC2=O)O)O)C(=O)O1 |
Synonyms |
EI-1941-3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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